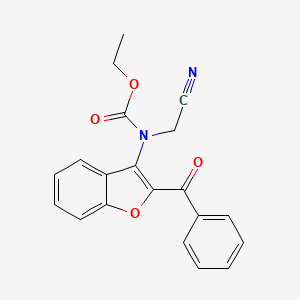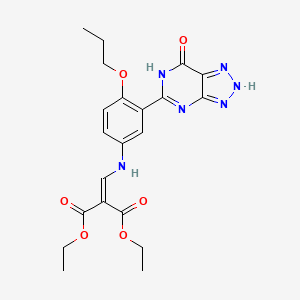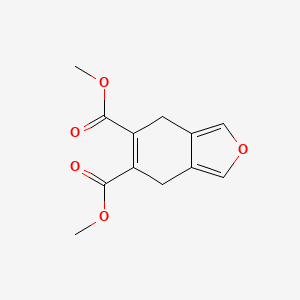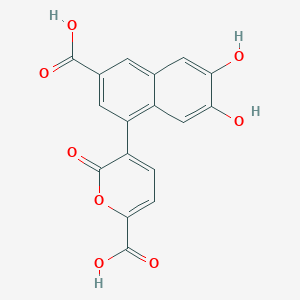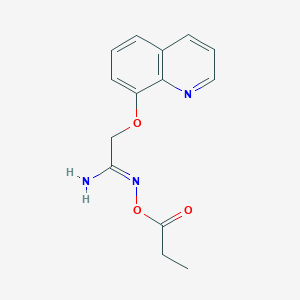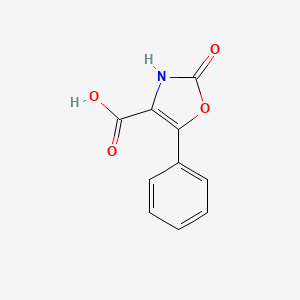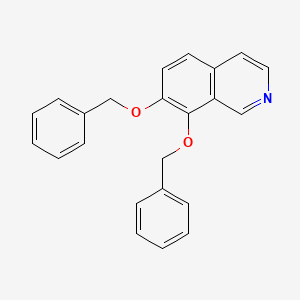
7,8-Bis(benzyloxy)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Bis(benzyloxy)isoquinoline is a chemical compound with the molecular formula C23H19NO2. It is a derivative of isoquinoline, characterized by the presence of two benzyloxy groups at the 7th and 8th positions of the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Bis(benzyloxy)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Benzylation: The introduction of benzyloxy groups at the 7th and 8th positions is achieved through benzylation reactions. This involves the use of benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production .
化学反応の分析
Types of Reactions: 7,8-Bis(benzyloxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Benzyl halides in the presence of a base (e.g., NaH) in DMF or DMSO
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学的研究の応用
7,8-Bis(benzyloxy)isoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action of 7,8-Bis(benzyloxy)isoquinoline involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.
Pathways Involved: The compound can modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular functions
類似化合物との比較
1-Benzylisoquinoline: A structural isomer with a benzyl group at the 1st position.
Papaverine: A benzylisoquinoline alkaloid with vasodilatory properties.
Noscapine: Another benzylisoquinoline alkaloid with antitussive and anticancer properties.
Uniqueness: 7,8-Bis(benzyloxy)isoquinoline is unique due to the specific positioning of the benzyloxy groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and development .
特性
CAS番号 |
61831-72-9 |
|---|---|
分子式 |
C23H19NO2 |
分子量 |
341.4 g/mol |
IUPAC名 |
7,8-bis(phenylmethoxy)isoquinoline |
InChI |
InChI=1S/C23H19NO2/c1-3-7-18(8-4-1)16-25-22-12-11-20-13-14-24-15-21(20)23(22)26-17-19-9-5-2-6-10-19/h1-15H,16-17H2 |
InChIキー |
VVGDFQLYUOPFQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=CN=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
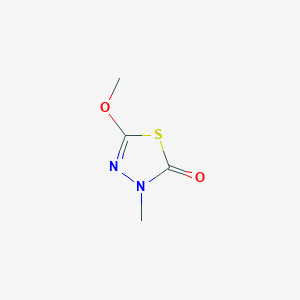
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
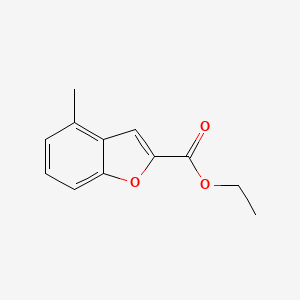
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
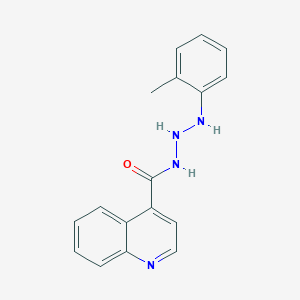
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
